Ethyl Cyanoacetate-2,3-13C2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

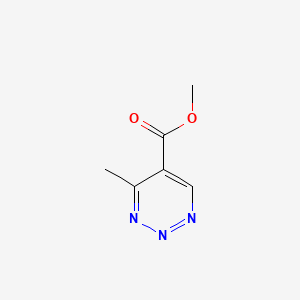

Ethyl Cyanoacetate-2,3-13C2 is an organic compound that contains a carboxylate ester and a nitrile . It is a colorless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

Synthesis Analysis

Ethyl Cyanoacetate-2,3-13C2 may be prepared in various ways. One method is the Knoevenagel condensation of ethyl cyanoacetate with aldehydes . Another method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .Molecular Structure Analysis

The molecular formula of Ethyl Cyanoacetate-2,3-13C2 is C313C2H7NO2 . The molecular weight is 115.1 .Chemical Reactions Analysis

Ethyl Cyanoacetate-2,3-13C2 is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis

Ethyl Cyanoacetate-2,3-13C2 has a molecular weight of 115.1 . It is a colorless liquid with a pleasant odor .Applications De Recherche Scientifique

Synthesis of Coumarin-3-carboxylate Ester

Ethyl Cyanoacetate-2,3-13C2 is used in the synthesis of coumarin-3-carboxylate ester . The condensation of ethyl cyanoacetate with salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

Synthesis of 3-Cyancoumarin

The reaction of ethyl cyanoacetate and salicylaldehyde can also provide 3-cyancoumarin as the major product . A systematic DFT study had been conducted to shed light on the conditions that favor the formation of 3-cyancoumarin .

Cyclization Mechanisms Study

Ethyl Cyanoacetate-2,3-13C2 is used to study the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde . Comparative experiments and density functional theory (DFT) calculations were investigated to pursue a deeper understanding of the critical factor in this reaction .

Green Chemistry Applications

Ethyl Cyanoacetate-2,3-13C2 is used in green chemistry applications. Low-transition-temperature mixture (LTTM) formed from L- proline and oxalic acid was proved as an inexpensive, easily available, and efficient promoter which not only affords the products in high yields but also avoids the use of hazardous solvent and tedious isolation procedures .

Synthesis of Disperse Yellow 232

L-proline and oxalic acid could smoothly promote the reaction of salicylaldehyde, o-aminophenol, and ethyl cyanoacetate to get disperse yellow 232 .

Substrate Scope of Condensation

Ethyl Cyanoacetate-2,3-13C2 is used to examine the substrate scope of condensation of salicylaldehydes and ethyl cyanoacetate . Different salicaldehydes were also tolerable to the reaction and provided 3-cyanocoumarins with good yields .

Safety And Hazards

Orientations Futures

Ethyl Cyanoacetate-2,3-13C2 is widely used as a building block in organic synthesis to produce active pharmaceutical ingredients . It has been used in the synthesis of highly substituted tetrahydroquinolines and coumarin-3-carboxylate ester . Future research directions include further exploration of its applications in the synthesis of heterocyclic compounds and the development of green and efficient synthesis procedures .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl Cyanoacetate-2,3-13C2 involves the introduction of two 13C isotopes in the cyanoacetate moiety. This can be achieved by using 13C-labeled starting materials in the reaction. The synthesis pathway involves the reaction of ethyl cyanoacetate with a 13C-labeled cyanide source in the presence of a base to form the desired compound.", "Starting Materials": [ "Ethyl cyanoacetate", "13C-labeled cyanide source", "Base" ], "Reaction": [ "Step 1: Mix ethyl cyanoacetate and 13C-labeled cyanide source in a reaction vessel.", "Step 2: Add a base such as sodium hydroxide to the mixture to initiate the reaction.", "Step 3: Heat the reaction mixture to a suitable temperature and allow the reaction to proceed for a specific amount of time.", "Step 4: Cool the reaction mixture and isolate the product by standard techniques such as extraction and purification.", "Step 5: Analyze the product for purity and isotopic labeling using techniques such as NMR spectroscopy." ] } | |

Numéro CAS |

1329809-26-8 |

Nom du produit |

Ethyl Cyanoacetate-2,3-13C2 |

Formule moléculaire |

C5H7NO2 |

Poids moléculaire |

115.101 |

Nom IUPAC |

ethyl 2-(azanylidynemethyl)acetate |

InChI |

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,4+1 |

Clé InChI |

ZIUSEGSNTOUIPT-CQDYUVAPSA-N |

SMILES |

CCOC(=O)CC#N |

Synonymes |

2-Cyano-acetic Acid Ethyl Ester-13C2; (Ethoxycarbonyl)acetonitrile-13C2; Cyanoacetic Acid Ethyl Ester-13C2; Cyanoacetic Ester-13C2; Ethyl 2-Cyanoacetate-13C2; Malonic Acid Ethyl Ester Nitrile-13C2; NSC 8844-13C2; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B590013.png)